![molecular formula C14H23ClN2O6 B14577086 1-Azabicyclo[2.2.2]octan-3-one;perchloric acid CAS No. 61568-99-8](/img/structure/B14577086.png)
1-Azabicyclo[2.2.2]octan-3-one;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[2.2.2]octan-3-one;perchloric acid: is a chemical compound that consists of a bicyclic structure with a nitrogen atom incorporated into the ring system. The compound is often used in organic synthesis and has various applications in scientific research. The perchloric acid component is a strong acid that can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azabicyclo[2.2.2]octan-3-one can be synthesized through several methods. One common method involves the cyclization of a suitable precursor, such as a 1,5-diketone, in the presence of a nitrogen source. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.
Example Synthetic Route:
Starting Material: 1,5-diketone
Nitrogen Source: Ammonium acetate or a similar compound
Reaction Conditions: Acidic or basic medium, elevated temperature
The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the bicyclic structure.
Industrial Production Methods
In industrial settings, the production of 1-Azabicyclo[2.2.2]octan-3-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide
Reduction Reagents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: Oxides, nitroso compounds
Reduction Products: Amines, hydrides
Substitution Products: Substituted bicyclic compounds
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-one involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure and the presence of the nitrogen atom allow the compound to bind to specific sites, influencing biological pathways and processes.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one can be compared with other bicyclic compounds that contain nitrogen atoms, such as:
Quinuclidine: A bicyclic amine with a similar structure but different reactivity and applications.
Tropane: Another bicyclic compound with nitrogen, known for its use in medicinal chemistry.
Uniqueness
The unique combination of the bicyclic structure and the presence of perchloric acid makes 1-Azabicyclo[2.2.2]octan-3-one distinct in terms of its reactivity and potential applications. The perchloric acid component can enhance the compound’s stability and influence its chemical behavior.
Similar Compounds
- Quinuclidine
- Tropane
- Piperidine
- Morpholine
Properties
CAS No. |
61568-99-8 |
|---|---|
Molecular Formula |
C14H23ClN2O6 |
Molecular Weight |
350.79 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-one;perchloric acid |
InChI |
InChI=1S/2C7H11NO.ClHO4/c2*9-7-5-8-3-1-6(7)2-4-8;2-1(3,4)5/h2*6H,1-5H2;(H,2,3,4,5) |
InChI Key |
OBWUYUZROQGLJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(=O)C2.C1CN2CCC1C(=O)C2.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


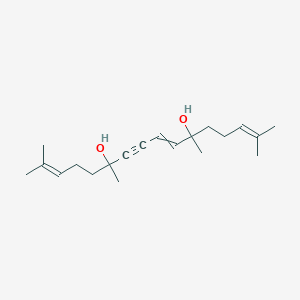
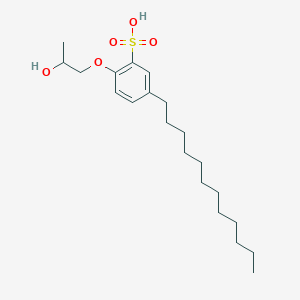
![2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14577010.png)
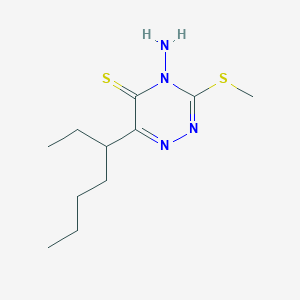
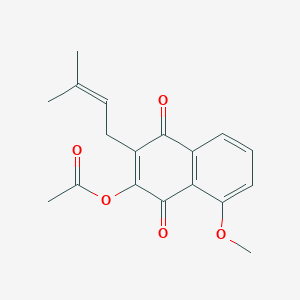
![1-Piperidinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester](/img/structure/B14577025.png)
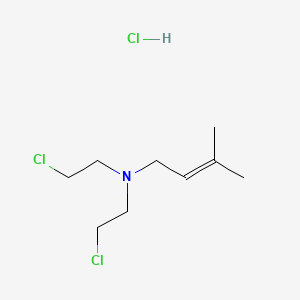
![N-[3,5-Bis(trifluoromethyl)phenyl]-4-chloro-3-oxobutanamide](/img/structure/B14577039.png)
![N-Ethoxy-2-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B14577049.png)
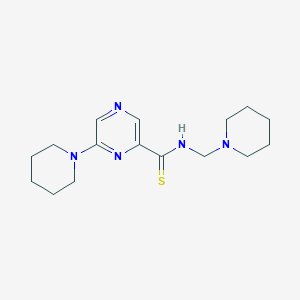
![Tributyl[2-(oxiran-2-YL)-1-phenylethoxy]stannane](/img/structure/B14577057.png)
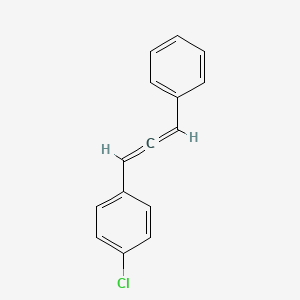
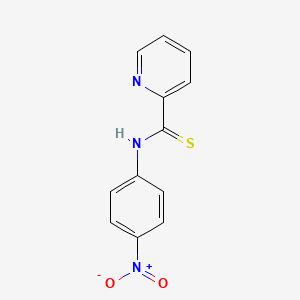
![2-Butyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14577073.png)
